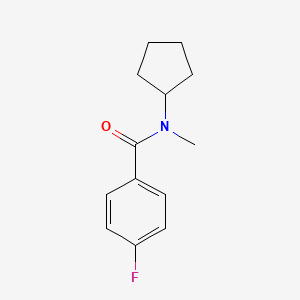

N-cyclopentyl-4-fluoro-N-methylbenzamide

Description

N-cyclopentyl-4-fluoro-N-methylbenzamide is a fluorinated benzamide derivative characterized by a 4-fluoro-substituted benzoyl group and dual N-substituents: a cyclopentyl group and a methyl group. Benzamide derivatives are widely explored in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles .

Properties

IUPAC Name |

N-cyclopentyl-4-fluoro-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO/c1-15(12-4-2-3-5-12)13(16)10-6-8-11(14)9-7-10/h6-9,12H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATRCIVISQJSCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCC1)C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

The position and nature of substituents on the benzamide ring significantly impact molecular properties:

N-Substituent Variations

The N-substituents dictate steric and electronic profiles:

- Cyclopentyl vs.

- Dual N-Substituents : The combination of N-cyclopentyl and N-methyl in the target compound is rare in the evidence. Comparable compounds (e.g., N-cyclohexyl-2-(4-fluorophenyl)acetamide in ) suggest cycloalkyl groups enhance steric shielding of the amide bond, reducing enzymatic degradation .

Structural and Crystallographic Insights

- Bond Lengths and Angles : highlights that bromo- and nitro-substituted benzamides exhibit distinct dihedral angles between aromatic rings (e.g., 4-bromo-N-(2-nitrophenyl)benzamide vs. 4MNB). The target compound’s cyclopentyl group may impose torsional strain, altering crystal packing .

Q & A

Q. What are the optimized synthetic routes for N-cyclopentyl-4-fluoro-N-methylbenzamide, and how do reaction conditions influence yield and purity?

The synthesis of benzamide derivatives typically involves coupling substituted benzoyl chlorides with amines. For this compound, a two-step protocol is recommended:

Acylation : React 4-fluoro-N-methylbenzoyl chloride with cyclopentylamine in anhydrous dichloromethane (DCM) under nitrogen.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Key considerations :

Q. Which spectroscopic methods are critical for characterizing this compound?

A multi-technique approach ensures structural confirmation:

- NMR :

- HPLC-MS : Confirm molecular ion ([M+H]⁺) and purity (>95% by reverse-phase HPLC) .

- X-ray crystallography : Resolves stereoelectronic effects of the cyclopentyl group and fluorine position .

Q. How does the fluorine substituent influence the compound’s physicochemical properties?

The 4-fluoro group:

- Lipophilicity : Increases logP by ~0.5 compared to non-fluorinated analogs (calculated via ClogP).

- Electron withdrawal : Stabilizes the amide bond via resonance, reducing hydrolysis susceptibility .

- Bioavailability : Fluorine’s small size and high electronegativity enhance membrane permeability in in vitro assays .

Advanced Research Questions

Q. How can conflicting solubility data for this compound be resolved?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from:

- Polymorphism : Crystalline vs. amorphous forms (confirmed via DSC and PXRD) .

- pH dependence : Protonation of the amide nitrogen in acidic media increases aqueous solubility.

Methodology : - Use equilibrium solubility assays at physiologically relevant pH (1.2, 6.8, 7.4).

- Apply Hansen solubility parameters to identify optimal co-solvents (e.g., PEG-400) .

Q. What strategies mitigate racemization during large-scale synthesis?

Racemization at the cyclopentylamine chiral center is a critical challenge:

Q. How can computational modeling predict the compound’s binding to cytochrome P450 enzymes?

In silico workflow :

Docking studies : Use AutoDock Vina to model interactions with CYP3A4/2D6 active sites.

MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field).

Metabolic hotspots : Identify fluorine and cyclopentyl groups as potential sites of oxidation .

Validation : Compare predictions with in vitro microsomal stability assays .

Q. What orthogonal methods validate biological activity in enzyme inhibition assays?

For kinase or protease inhibition studies:

- Biochemical assays : Measure IC₅₀ using fluorescence polarization (FP) or TR-FRET.

- Cellular target engagement : Use NanoBRET or CETSA to confirm intracellular target binding .

- Counter-screening : Test against >50 off-target kinases to assess selectivity (e.g., Eurofins Panlabs panel) .

Data Contradiction Analysis

Q. Why do in vitro cytotoxicity results vary across cell lines?

Variability arises from:

- Cell membrane composition : Differences in lipid rafts affect compound uptake (e.g., higher IC₅₀ in MDR1-overexpressing lines) .

- Metabolic activity : CYP expression in hepatic cells (e.g., HepG2) accelerates degradation, reducing efficacy .

Resolution : Normalize data using cell viability markers (MTT, ATP luminescence) and include positive controls (e.g., staurosporine) .

Q. How to address discrepancies in reported logD values?

LogD (pH 7.4) inconsistencies stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.